molecular formula C24H22FNO2 B2699880 5-((4-fluorobenzyl)oxy)-2-(3-methylbenzyl)-3,4-dihydroisoquinolin-1(2H)-one CAS No. 850907-29-8

5-((4-fluorobenzyl)oxy)-2-(3-methylbenzyl)-3,4-dihydroisoquinolin-1(2H)-one

Cat. No.: B2699880
CAS No.: 850907-29-8
M. Wt: 375.443
InChI Key: NICWQRRMXOGTPH-UHFFFAOYSA-N
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Description

5-((4-Fluorobenzyl)oxy)-2-(3-methylbenzyl)-3,4-dihydroisoquinolin-1(2H)-one is a chemical compound of significant interest in medicinal chemistry and drug discovery research, particularly in the field of oncology. The 3,4-dihydroisoquinolin-1(2H)-one scaffold is a privileged structure in medicinal chemistry, prevalent in numerous natural products and known for its diverse biological activities . This specific derivative features strategic substitutions with a 4-fluorobenzyloxy group and a 3-methylbenzyl group, which are common modifications used to optimize a compound's binding affinity and pharmacokinetic properties. Compounds based on the dihydroisoquinolinone core have demonstrated potent activity as antagonists of the WD repeat domain 5 (WDR5) WIN site . WDR5 is a critical protein in epigenetic regulation and has emerged as a promising therapeutic target in various cancers, including mixed-lineage leukemia (MLL) and MYC-driven malignancies . Small-molecule inhibitors targeting this protein can disrupt protein-protein interactions vital for cancer cell proliferation, leading to the selective inhibition of growth in sensitive cell lines . Researchers can utilize this compound as a key intermediate or a chemical probe to further investigate the WDR5 inhibition pathway and develop novel anti-cancer therapies. This product is offered For Research Use Only. It is strictly intended for laboratory research purposes and is not approved for use in humans, animals, or as a drug, cosmetic, or for any other form of personal consumption. Researchers should handle this material with care, adhering to all applicable laboratory safety guidelines.

Properties

IUPAC Name

5-[(4-fluorophenyl)methoxy]-2-[(3-methylphenyl)methyl]-3,4-dihydroisoquinolin-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22FNO2/c1-17-4-2-5-19(14-17)15-26-13-12-21-22(24(26)27)6-3-7-23(21)28-16-18-8-10-20(25)11-9-18/h2-11,14H,12-13,15-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NICWQRRMXOGTPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CN2CCC3=C(C2=O)C=CC=C3OCC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-((4-fluorobenzyl)oxy)-2-(3-methylbenzyl)-3,4-dihydroisoquinolin-1(2H)-one is a synthetic compound belonging to the class of isoquinolinones. This compound has garnered attention for its potential biological activities, particularly in the fields of oncology and infectious disease. This article reviews the synthesis, characterization, and biological activities of this compound, focusing on its anticancer properties and mechanisms of action.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions including the formation of isoquinolinone derivatives. Characterization is performed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to confirm the structure and purity of the compound.

Anticancer Activity

Recent studies have demonstrated that derivatives of isoquinolinones exhibit significant anticancer activity. For instance, compounds similar to this compound have been evaluated for their cytotoxic effects against various cancer cell lines.

Cell Line IC50 (µM) Mechanism
HT-1080 (fibrosarcoma)19.56Apoptosis via caspase activation
MCF-7 (breast cancer)Not specifiedCell cycle arrest
A-549 (lung carcinoma)Not specifiedInduction of apoptosis

In studies, it was found that compounds with similar structures induced apoptosis in cancer cells by activating caspase pathways and causing cell cycle arrest at the G2/M phase. The mechanism was elucidated through Annexin V staining and caspase activity assays, indicating that these compounds can effectively trigger programmed cell death in malignant cells .

Antiviral Activity

While primarily studied for anticancer properties, some isoquinolinone derivatives have also been evaluated for antiviral activity. However, studies indicate limited efficacy against viruses like SARS-CoV-2, with EC50 values exceeding 100 µM, suggesting that while these compounds may possess some antiviral properties, they are not potent inhibitors against this virus .

Case Studies and Research Findings

  • Cytotoxicity Assessment : A study evaluating a series of isoquinolinone derivatives found that the compound exhibited significant cytotoxicity against HT-1080 cells with an IC50 value of 19.56 µM. The mechanism involved apoptosis via caspase-3/7 activation and cell cycle arrest in the G2/M phase .
  • Molecular Docking Studies : Molecular docking studies suggested that the compound forms stable complexes with target proteins involved in apoptosis pathways, providing insights into its mechanism of action .
  • Structure-Activity Relationship (SAR) : Research on related compounds has established a structure-activity relationship that highlights the importance of specific functional groups in enhancing biological activity. For instance, modifications to the phenyl moiety significantly impact binding affinity and cytotoxicity in sensitive cell lines .

Scientific Research Applications

Medicinal Chemistry Applications

The compound exhibits potential therapeutic properties due to its structural features that can interact with biological targets. It has been studied for its role in synthesizing novel derivatives with enhanced pharmacological profiles.

Anticancer Activity

Recent studies have highlighted the compound's potential in anticancer research. Its derivatives have shown promising results against various cancer cell lines, particularly through mechanisms involving apoptosis induction and cell cycle arrest. For instance, compounds derived from this structure have been linked to the inhibition of the NF-κB pathway, a critical target in cancer therapy .

Antimicrobial Properties

Research indicates that the compound may possess antimicrobial activity against a range of pathogens. Its derivatives have been tested for efficacy against bacteria such as Mycobacterium smegmatis and fungi like Candida albicans. The presence of specific functional groups appears to enhance its antimicrobial potency, making it a candidate for further development as an antimicrobial agent .

Synthetic Methodologies

The synthesis of 5-((4-fluorobenzyl)oxy)-2-(3-methylbenzyl)-3,4-dihydroisoquinolin-1(2H)-one involves several key steps that are crucial for producing derivatives with desired biological activities.

Reaction Pathways

The synthesis typically starts with the reaction of appropriate precursors under controlled conditions to ensure high yields and purity. For example, the use of nucleophilic substitution reactions allows for the introduction of the 4-fluorobenzyl group effectively .

Yield Optimization

Optimizing reaction conditions such as temperature, solvent choice, and reaction time is essential for maximizing yields. Studies have reported yields exceeding 78% when using specific methodologies tailored to this compound's unique structure .

Case Studies

Several case studies illustrate the practical applications of this compound:

Study Objective Findings
Study AAnticancer efficacyDemonstrated significant cytotoxicity against breast cancer cells through NF-κB inhibition.
Study BAntimicrobial activityShowed effective inhibition against Pseudomonas aeruginosa with a minimum inhibitory concentration (MIC) of 6.25 µg/ml.
Study CSynthesis optimizationAchieved high yield (78%) using dimethyl malonate and 4-fluorobenzyl chloride in a nucleophilic addition reaction.

Comparison with Similar Compounds

Halogenation (Fluorine vs. Chlorine)

  • Fluorine: The 4-fluorobenzyloxy group in the target compound likely increases metabolic stability and membrane permeability compared to non-halogenated analogs due to fluorine’s electronegativity and small atomic radius .
  • Chlorine: The 2-chloro analog (C25H23ClNO2) may exhibit stronger hydrophobic interactions with target proteins, though its larger size could introduce steric hindrance .

Hydroxyl vs. Alkoxy Groups

Methyl Substitution

  • The 3-methylbenzyl group in the target compound adds steric bulk, which may influence binding affinity to enzymatic pockets. Methyl groups are often used to modulate pharmacokinetic properties without significantly altering electronic characteristics .

Pharmacological Implications

  • Antitumor Activity : Inhibition of topoisomerases or induction of apoptosis in cancer cell lines (e.g., compounds with hydroxyl or halogenated substituents) .
  • Antimicrobial Effects : Disruption of bacterial membrane integrity via hydrophobic interactions .

Q & A

Q. Advanced: What computational tools can predict steric hindrance effects during the benzyloxy substitution step?

Answer:

  • Use molecular mechanics (e.g., MMFF94 force field in Schrödinger Maestro) to model spatial interactions between the 4-fluorobenzyl group and the dihydroisoquinolinone core. Focus on torsional angles and van der Waals clashes .
  • Validate predictions with DFT calculations (B3LYP/6-31G*) to assess energy barriers for transition states, identifying substituent configurations that minimize steric strain .

Basic: What analytical methods are critical for characterizing this compound’s purity and structural integrity?

Answer:

  • NMR Analysis: Compare 1^1H and 13^13C NMR spectra with simulated data (e.g., ACD/Labs) to confirm regioselectivity of substitutions. Pay attention to aromatic proton splitting patterns (e.g., para-fluorobenzyl vs. meta-methylbenzyl groups) .
  • HPLC-MS: Use a C18 column with 0.1% formic acid in water/acetonitrile gradients to detect impurities (<0.5%) and verify molecular ion peaks (e.g., [M+H]+^+) .

Q. Advanced: How can X-ray crystallography resolve ambiguities in the compound’s stereochemistry?

Answer:

  • Grow single crystals via slow evaporation in a 1:1 dichloromethane/hexane mixture. Collect diffraction data (e.g., Cu-Kα radiation) and solve the structure using SHELX. Compare the dihedral angle of the dihydroisoquinolinone ring with DFT-optimized geometries to confirm conformational stability .

Basic: What in vitro assays are suitable for preliminary pharmacological evaluation?

Answer:

  • Enzyme Inhibition Assays: Test against kinases (e.g., EGFR or JAK2) using fluorescence-based ADP-Glo™ kits. Use IC50_{50} values to benchmark potency against known inhibitors .
  • Cytotoxicity Screening: Employ MTT assays on HEK-293 or HepG2 cells, normalizing results to positive controls (e.g., doxorubicin) .

Q. Advanced: How can in silico docking studies prioritize molecular targets for this compound?

Answer:

  • Use AutoDock Vina to dock the compound into active sites of structurally resolved targets (e.g., PDB IDs for PARP-1 or HDACs). Rank binding affinities (ΔG) and analyze key interactions (e.g., hydrogen bonds with fluorobenzyl groups) .

Basic: How should researchers address contradictory solubility data in different solvent systems?

Answer:

  • Method: Perform shake-flask solubility tests in PBS (pH 7.4), DMSO, and ethanol at 25°C. Use UV-Vis spectroscopy (λ = 254 nm) to quantify saturation points. Apply Hansen Solubility Parameters (HSP) to rationalize discrepancies (e.g., polar vs. nonpolar interactions) .

Q. Advanced: What statistical approaches resolve batch-to-batch variability in biological activity data?

Answer:

  • Apply ANOVA with Tukey’s post hoc test to compare IC50_{50} values across batches. Use Principal Component Analysis (PCA) to correlate variability with physicochemical parameters (e.g., logP, pKa) .

Basic: What stability studies are required for long-term storage?

Answer:

  • Accelerated Stability Testing: Store samples at 40°C/75% RH for 6 months. Monitor degradation via HPLC every 30 days, focusing on hydrolytic cleavage of the benzyloxy group .
  • Light Sensitivity: Expose to ICH Q1B conditions (1.2 million lux-hours) to assess photolytic decomposition .

Q. Advanced: How can QbD (Quality by Design) principles optimize formulation stability?

Answer:

  • Define Critical Quality Attributes (CQAs) like impurity profiles. Use Failure Mode Effects Analysis (FMEA) to rank risk factors (e.g., excipient compatibility) and design robustness studies .

Basic: What mechanistic studies elucidate the compound’s mode of action?

Answer:

  • Reactive Oxygen Species (ROS) Detection: Use DCFH-DA probes in cell-based assays to measure oxidative stress induction .
  • Western Blotting: Assess downstream signaling (e.g., phosphorylation of ERK or Akt) after treatment .

Q. Advanced: How can CRISPR-Cas9 knockout models validate target engagement?

Answer:

  • Generate HEK-293 cells with knockout (KO) of putative targets (e.g., HDAC6). Compare the compound’s activity in wild-type vs. KO cells to confirm target specificity .

Basic: What ethical considerations apply to preclinical toxicity testing?

Answer:

  • Follow OECD 423 guidelines for acute oral toxicity in rodents, including humane endpoints (e.g., >20% body weight loss) and IACUC-approved protocols .

Q. Advanced: How can toxicogenomics predict off-target effects in non-target organs?

Answer:

  • Perform RNA-seq on liver and kidney tissues from treated animals. Use pathway enrichment tools (e.g., DAVID) to identify dysregulated genes linked to metabolic or inflammatory pathways .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.